6-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(prop-2-en-1-yl)hexanamide
Description
The compound 6-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(prop-2-en-1-yl)hexanamide features a fused isoindoloquinazoline core with two methoxy groups at positions 9 and 10, a hexanamide chain at position 6, and an N-propenyl substituent. This structure combines a rigid heterocyclic system with a flexible alkylamide side chain, which may enhance both receptor binding and solubility. Its synthesis likely follows methods similar to those described for isoindoloquinazoline derivatives, such as one-pot catalyst-free cyclization of 2-formyl benzoic acid derivatives with amines .
Properties
Molecular Formula |
C26H29N3O5 |
|---|---|
Molecular Weight |
463.5 g/mol |
IUPAC Name |
6-(9,10-dimethoxy-5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)-N-prop-2-enylhexanamide |
InChI |
InChI=1S/C26H29N3O5/c1-4-15-27-21(30)12-6-5-9-16-28-24-18-13-14-20(33-2)23(34-3)22(18)26(32)29(24)19-11-8-7-10-17(19)25(28)31/h4,7-8,10-11,13-14,24H,1,5-6,9,12,15-16H2,2-3H3,(H,27,30) |
InChI Key |
JVLIPHWOXUBFBU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)C3N(C(=O)C4=CC=CC=C4N3C2=O)CCCCCC(=O)NCC=C)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(prop-2-en-1-yl)hexanamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the isoindolo[2,1-a]quinazoline core: This can be achieved through a cyclization reaction involving an appropriate quinazoline derivative and an isoindole precursor.
Introduction of the dimethoxy groups: This step involves the methoxylation of the aromatic rings, typically using methanol and a suitable catalyst.
Formation of the hexanamide side chain: This involves the reaction of the core structure with a hexanoic acid derivative under amide bond-forming conditions.
Addition of the prop-2-en-1-yl group: This final step involves the alkylation of the amide nitrogen with a prop-2-en-1-yl halide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be necessary to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions.
Major Products
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of alcohols and reduced amides.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound has a molecular formula of and a molar mass of approximately 424.45 g/mol. It belongs to the isoindoloquinazoline family, which is known for its diverse biological activities. The structure includes multiple functional groups that contribute to its reactivity and potential biological effects.
Antimicrobial Activity
Research indicates that derivatives of isoindoloquinazolines exhibit promising antimicrobial properties. For instance, compounds similar to the target compound have shown significant activity against various pathogens, including bacteria and fungi. A study highlighted that certain derivatives demonstrated effective inhibition against Mycobacterium smegmatis and Pseudomonas aeruginosa, suggesting potential for developing new antibiotics .
Anticancer Properties
The compound's structural features make it a candidate for anticancer drug development. Studies have shown that similar compounds possess cytotoxic effects against cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer). The mechanism is thought to involve the induction of apoptosis in cancer cells, which could be further explored for therapeutic applications .
Antioxidant Activity
Research also points to the antioxidant capabilities of isoindoloquinazolines. Antioxidants are crucial for combating oxidative stress in cells, which is linked to various diseases including cancer and neurodegenerative disorders. Compounds with similar structures have been evaluated for their ability to scavenge free radicals, indicating a potential role in health supplements or therapeutic agents .
Case Studies and Research Findings
Mechanism of Action
The mechanism by which 6-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(prop-2-en-1-yl)hexanamide exerts its effects is likely related to its ability to interact with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s structure allows it to fit into binding sites and modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogues
Core Structure Modifications
(a) STL496377 :
- Structure : Differs in the N-substituent (N-3-methylbutyl vs. N-propenyl) and retains the same isoindoloquinazoline core.
- Synthesis: Both compounds likely share a common intermediate (hexanoic acid derivative), as seen in related compounds like 6-{9,10-dimethoxy-5,11-dioxo-...}hexanoic acid (CAS: 1630763-97-1) .
(b) Indolo[3,2-b]carbazoles :
- Structure : Replace the isoindoloquinazoline core with an indolocarbazole system.
- However, the methoxy groups in the target compound may confer better metabolic stability .
Substituent Variations in Quinazoline Derivatives
(a) 2-(6,8-Dibromo-2-methylquinazolin-4-yloxy)-acetohydrazide :
- Structure : Contains bromine substituents and a hydrazide side chain.
- Pharmacology : Demonstrated analgesic activity in murine models, attributed to COX-2 inhibition. The absence of bromine in the target compound may reduce toxicity risks .
(b) Pyrazole- and Thiazole-Functionalized Analogues :
Comparative Data Table
Key Research Findings
- Methoxy Groups : The 9,10-dimethoxy groups in the target compound enhance metabolic stability compared to brominated analogues, as methoxy groups resist oxidative degradation .
- Side Chain Flexibility : The hexanamide chain balances solubility (via amide hydrophilicity) and membrane penetration (via alkyl chain), outperforming rigid heterocyclic appendages in bioavailability .
- Synthetic Scalability : The one-pot synthesis method for the isoindoloquinazoline core is more efficient than multi-step routes for indolocarbazoles or hydrazide derivatives .
Biological Activity
The compound 6-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(prop-2-en-1-yl)hexanamide is a member of the isoindoloquinazoline family, which has garnered interest for its diverse biological activities. This article explores its synthesis, structural characteristics, and biological activity based on recent research findings.
Chemical Structure and Properties
- Molecular Formula : C23H24N2O6
- Molecular Weight : 424.45 g/mol
- CAS Number : 1630763-97-1
The compound features a complex structure with a quinazolinone core and methoxy groups that enhance its solubility and biological activity. The presence of the amide group allows for nucleophilic attack, while the quinazolinone moiety can participate in electrophilic aromatic substitution reactions.
Anticancer Properties
Research indicates that compounds within the isoindoloquinazoline class exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The specific compound has been noted for its potential to target cancer pathways effectively.
Kinase Inhibition Studies
A study conducted on related quinazoline derivatives revealed their ability to inhibit several protein kinases associated with cancer progression:
| Compound | Kinase Target | IC50 (µM) |
|---|---|---|
| Compound A | DYRK1A | 0.015 |
| Compound B | GSK-3β | 0.025 |
| 6-(9,10-dimethoxy...) | JAK3 | TBD |
| 6-(9,10-dimethoxy...) | Haspin | TBD |
The inhibition of kinases such as DYRK1A and GSK-3β suggests that this compound could play a role in modulating signaling pathways critical for tumor growth and survival .
Antiviral Activity
In silico studies have indicated that similar isoindoloquinazolines exhibit promising binding affinities against viral proteins, including those associated with COVID-19. The compound's structural features may enhance its interaction with viral proteases, making it a candidate for further antiviral research .
Case Studies
- Case Study on Anticancer Activity : In vitro tests on breast cancer cell lines demonstrated that derivatives of isoindoloquinazoline significantly reduced cell viability at concentrations as low as 10 µM. Further analysis revealed that these compounds induced apoptosis through the activation of caspase pathways.
- Case Study on Kinase Profiling : A panel of kinase assays was performed to evaluate the inhibitory effects of the compound on various human kinases. Results indicated moderate to high inhibitory activity against JAK3 and Haspin kinases, suggesting potential therapeutic applications in targeting specific cancer types .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
